molecular formula C28H41BrNO2P B13789300 Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide CAS No. 65273-50-9

Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide

Cat. No.: B13789300
CAS No.: 65273-50-9
M. Wt: 534.5 g/mol
InChI Key: IJMVWWUPAVSJKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide is a quaternary phosphonium salt featuring a phthalimide (1,3-dioxoisoindole) moiety linked via a two-carbon ethyl spacer to a tricyclohexylphosphonium group. The phthalimide subunit is a well-established pharmacophore with diverse biological activities, including anti-inflammatory and analgesic properties . This compound’s synthesis likely involves alkylation of tricyclohexylphosphine with a bromoethyl-substituted phthalimide precursor, analogous to methods for triphenylphosphonium analogs .

Properties

CAS No.

65273-50-9

Molecular Formula

C28H41BrNO2P

Molecular Weight

534.5 g/mol

IUPAC Name

tricyclohexyl-[2-(1,3-dioxoisoindol-2-yl)ethyl]phosphanium;bromide

InChI

InChI=1S/C28H41NO2P.BrH/c30-27-25-18-10-11-19-26(25)28(31)29(27)20-21-32(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h10-11,18-19,22-24H,1-9,12-17,20-21H2;1H/q+1;/p-1

InChI Key

IJMVWWUPAVSJKI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[P+](CCN2C(=O)C3=CC=CC=C3C2=O)(C4CCCCC4)C5CCCCC5.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide typically involves the reaction of tricyclohexylphosphine with a suitable isoindole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide has several scientific research applications:

Mechanism of Action

The mechanism by which Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Phosphonium Salts with Phthalimide Subunits

Table 1: Key Structural and Functional Differences
Compound Name Phosphonium Group Linker Length Substituents on Phthalimide Key Applications/Properties Reference
Tricyclohexyl[2-(1,3-dioxo-isoindol-2-yl)ethyl]phosphanium bromide Tricyclohexyl Ethyl (C2) None Mitochondrial targeting (hypothesized); enhanced lipophilicity
[10-(1,3-Dioxo-isoindol-2-yl)decyl]triphenylphosphonium bromide Triphenyl Decyl (C10) None Improved cell selectivity; in vivo mitochondrial detection
[10-(1,3-Dioxo-isoindol-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium bromide Tris(4-CF₃-phenyl) Decyl (C10) None Enhanced membrane permeability due to fluorinated aryl groups
6-Phthalimidohexyltriphenylphosphonium bromide Triphenyl Hexyl (C6) None Mitochondrial probes; studied for oxidative stress assays

Key Observations :

  • Linker Length : Shorter ethyl chains (C2) in the target compound may reduce mitochondrial accumulation compared to longer decyl (C10) or hexyl (C6) chains in analogs .
  • Functionalization: Unlike nitrate-ester derivatives of phthalimide (e.g., compounds 1–6 in ), the target lacks NO-donor capacity, which is critical for anti-sickling activity but associated with mutagenicity .

Functional Analogs: Phthalimide Derivatives with Varied Backbones

Amidophosphates and Sulfonates
  • Dimethyl [2-(1,3-dioxo-isoindol-2-yl)propanoyl]amidophosphate (14a): Combines phthalimide with an amidophosphate group, showing antimicrobial activity . Unlike the target phosphonium salt, this compound’s reactivity stems from its phosphate ester linkage, enabling nucleophilic interactions.
  • Sodium 6-(1,3-dioxo-isoindol-2-yl)-1-hexanesulfonate (XXIVb) : A sulfonate derivative with applications in enzyme inhibition studies; polar sulfonate group contrasts with the lipophilic phosphonium in the target .
Mutagenicity Profile

Phthalimide-nitrate hybrids (e.g., (1,3-dioxo-isoindol-2-yl)ethyl nitrate) exhibit mutagenic activity (0–4,803 revertants/μmol in Ames tests) due to nitrate ester bioactivation . The target compound’s bromide counterion and lack of nitro groups likely mitigate this risk, though direct mutagenicity data are absent.

Physicochemical Properties

  • Solubility : The tricyclohexylphosphonium group imparts significant hydrophobicity, necessitating organic solvents for dissolution, unlike more polar analogs like sodium phthalimidoacetate ().
  • Thermal Stability : Melting points for related phthalimide-phosphonium salts (e.g., 153–154°C for methyl pyrazole carboxylate derivatives) suggest moderate stability, comparable to the target compound .

Biological Activity

Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide is a complex organic compound that has gained attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a phosphonium cation and an isoindoline derivative, which are known for their diverse biological effects. The molecular structure can be represented as follows:

PropertyDescription
Molecular Formula C₁₇H₃₃BrN₂O₂
Molecular Weight 360.33 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It is hypothesized to exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have shown potential in triggering programmed cell death in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that phosphonium derivatives can exhibit antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that derivatives of isoindoline compounds often demonstrate significant anticancer activities. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHepG21.4
Tricyclohexyl...HCT-116TBD

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of similar phosphonium compounds. For example:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect .

Case Studies

Recent studies focused on the synthesis and evaluation of various isoindoline derivatives have demonstrated promising results:

  • Synthesis of Isoindoline Derivatives : A study synthesized several isoindoline-based compounds and evaluated their anticancer and antimicrobial activities, revealing that certain derivatives exhibited superior efficacy compared to standard treatments like doxorubicin .
  • Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to target enzymes involved in cancer proliferation, supporting their potential as lead compounds for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.